molecular formula C20H21FN4O2S B2998881 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034471-01-5

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2998881
CAS No.: 2034471-01-5
M. Wt: 400.47
InChI Key: WRGOFUHCQISGBF-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a synthetic small molecule of high interest in medicinal chemistry and oncology research. Its structure incorporates two pharmaceutically significant components: a naphthalene-1-sulfonamide moiety and a 1-(5-fluoropyrimidin-2-yl)piperidine scaffold. Compounds featuring the naphthalene-sulfonamide structure have demonstrated potent biological activities, particularly as inhibitors of key signaling pathways. Recent research on analogous naphthalene-sulfonamide hybrids has shown they can suppress cancer cell proliferation and induce apoptosis by modulating the IL-6/JAK2/STAT3 signaling pathway, which is critically involved in the survival and growth of various human tumours, including breast cancer . The JAK-STAT pathway is a primary focus for therapeutic intervention in oncology and inflammatory diseases . Furthermore, the sulfonamide functional group is a well-established pharmacophore in drug discovery, forming the basis of several groups of drugs with diverse pharmacological activities . This compound is intended for research applications only, specifically for in vitro studies aimed at investigating signal transduction inhibition, anticancer mechanisms, and for use as a building block in the synthesis of novel bioactive molecules. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c21-17-13-22-20(23-14-17)25-10-8-15(9-11-25)12-24-28(26,27)19-7-3-5-16-4-1-2-6-18(16)19/h1-7,13-15,24H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGOFUHCQISGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H18FN3O2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Key Features:

  • Fluoropyrimidine moiety: Enhances biological activity and metabolic stability.
  • Piperidine ring: Contributes to binding affinity with biological targets.
  • Naphthalene sulfonamide group: Potentially involved in various interactions with proteins and nucleic acids.

Biological Activity

This compound exhibits several biological activities:

  • Antitumor Activity: Studies have indicated that compounds with similar structures inhibit tumor cell proliferation. For example, fluorinated pyrimidines have shown effectiveness against various cancer cell lines by disrupting nucleic acid synthesis and function .
  • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests suggest that it may inhibit bacterial growth, potentially through interference with bacterial metabolic pathways.
  • Anti-inflammatory Effects: Research indicates that similar sulfonamide compounds can modulate inflammatory responses, possibly by inhibiting specific signaling pathways involved in inflammation .

The mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity: The fluoropyrimidine component may interact with enzymes critical for nucleotide synthesis, thereby inhibiting cancer cell proliferation.
  • Binding to Receptors: The piperidine and naphthalene moieties may facilitate binding to specific receptors or proteins, modulating their activity and leading to biological effects.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes:

  • Synthesis of 5-Fluoropyrimidine: Achieved through fluorination processes.
  • Formation of Piperidine Derivative: Involves nucleophilic substitution reactions.
  • Attachment of Naphthalene Sulfonamide Group: This final step incorporates the sulfonamide functionality, crucial for biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant antitumor effects in A431 vulvar epidermal carcinoma cells .
Study 2Highlighted antimicrobial efficacy against E. coli strains, showing potential as an antibacterial agent.
Study 3Investigated anti-inflammatory properties in murine models, indicating reduced inflammation markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, we analyze structurally related compounds from the evidence, focusing on functional groups, therapeutic applications, and pharmacological profiles.

Fluorinated Piperidine Derivatives

  • 2'-Fluoroortho-fluorofentanyl ():

    • Structure : Features a piperidine core with fluorophenethyl and fluorophenylpropionamide substituents.
    • Application : Opioid receptor agonist, highlighting the role of fluorinated piperidines in enhancing blood-brain barrier penetration.
    • Contrast : Unlike the target compound, this analog lacks sulfonamide or pyrimidine groups, focusing instead on opioid activity.
  • 4'-Methyl acetyl fentanyl (): Structure: Piperidine linked to a methylphenethyl group and phenylacetamide. Application: Another opioid derivative, emphasizing the versatility of piperidine in central nervous system (CNS)-targeting drugs. Contrast: The target compound’s fluoropyrimidine and sulfonamide groups likely shift its mechanism away from opioid pathways.

Naphthalene and Sulfonamide Derivatives

  • Goxalapladib ():

    • Structure : Combines a naphthyridine-acetamide core with a piperidinyl-trifluoromethylbiphenyl group.
    • Application : Atherosclerosis treatment, targeting lipoprotein-associated phospholipase A2 (Lp-PLA2).
    • Contrast : The naphthyridine and trifluoromethyl groups in Goxalapladib differ from the target’s naphthalene sulfonamide and fluoropyrimidine, suggesting divergent targets (e.g., kinases vs. phospholipases).
  • 1-Nitronaphthalene (): Structure: Nitro-substituted naphthalene. Contrast: The sulfonamide and fluoropyrimidine-piperidine in the target compound introduce polarity and specificity absent in 1-nitronaphthalene.

Comparative Data Table

Compound Name Core Structure Key Functional Groups Therapeutic Area Source
This compound Naphthalene sulfonamide + fluoropyrimidine-piperidine Sulfonamide, 5-fluoropyrimidine Hypothetical: Kinase inhibition N/A
2'-Fluoroortho-fluorofentanyl Piperidine + fluorophenylpropionamide Fluorophenethyl, propionamide Opioid analgesia
Goxalapladib Naphthyridine-acetamide + trifluoromethylbiphenyl Trifluoromethyl, acetamide Atherosclerosis
1-Nitronaphthalene Nitro-substituted naphthalene Nitro group Industrial chemical

Key Findings and Implications

Fluorination Impact : Fluorinated piperidines (e.g., 2'-fluoroortho-fluorofentanyl) demonstrate enhanced CNS bioavailability, but the target compound’s fluoropyrimidine may redirect activity to peripheral targets like kinases or proteases.

Sulfonamide vs. Acetamide : The sulfonamide group in the target compound likely improves solubility and target binding compared to acetamide-based analogs (e.g., Goxalapladib).

Naphthalene vs. Naphthyridine : The naphthalene core provides a rigid hydrophobic scaffold distinct from Goxalapladib’s naphthyridine, which may influence binding pocket compatibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling the 5-fluoropyrimidine-substituted piperidine moiety with the naphthalene sulfonamide group via nucleophilic substitution or amide bond formation. Key steps include:

  • Purification using column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) .
  • Reaction monitoring via thin-layer chromatography (TLC) with UV visualization .
  • Structural confirmation via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to verify regioselectivity and purity .

Q. How can the crystal structure and intermolecular interactions of this compound be analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D conformation. For example:

  • Hydrogen bonding (N–H⋯S/N–H⋯N) and π-π stacking (centroid distances ~3.59 Å) stabilize the crystal lattice .
  • Twinning laws (e.g., [100 010 101]) and refinement parameters (R factor <0.07) ensure data accuracy .
  • Software like SHELX or OLEX2 is used for structure solution and refinement .

Q. What biological targets are associated with naphthalene sulfonamide derivatives, and how are they evaluated?

  • Methodological Answer : Naphthalene sulfonamides often target enzymes (e.g., kinases, phosphatases) or receptors. Assays include:

  • Fluorescence-based binding studies (e.g., dansyl fluorophore derivatives for hydrophobic interactions) .
  • Enzyme inhibition assays (IC50_{50} determination) using spectrophotometric or radiometric methods .
  • Cell-based viability assays (e.g., MTT) to assess cytotoxicity in disease models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the fluoropyrimidine and sulfonamide moieties for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 5-fluoropyrimidine with chloro/bromo analogs or modify the piperidine’s methyl linker to ethyl/propyl groups .
  • Biological Testing : Compare IC50_{50} values across analogs in enzyme assays (e.g., kinase inhibition) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR, PI3K) .

Q. What strategies improve the solubility and bioavailability of this hydrophobic compound?

  • Methodological Answer :

  • Formulation : Use co-solvents (PEG 400, DMSO) or lipid-based nanoparticles .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the sulfonamide nitrogen .
  • Analytical Validation : Quantify solubility via HPLC and assess particle size distribution (dynamic light scattering) .

Q. How can computational methods predict metabolic stability and off-target effects?

  • Methodological Answer :

  • Metabolism Prediction : Use CYP450 isoform docking (e.g., CYP3A4) and metabolite identification via in silico tools (Meteor Nexus) .
  • Off-Target Profiling : Screen against databases like ChEMBL for cross-reactivity using similarity search algorithms .

Q. How do synergistic effects with other therapeutic agents enhance efficacy in complex disease models?

  • Methodological Answer :

  • Combination Studies : Test with standard chemotherapeutics (e.g., cisplatin) in cancer cell lines using Chou-Talalay combination index (CI) analysis .
  • In Vivo Models : Evaluate tumor regression in xenograft mice with pharmacokinetic (PK) monitoring via LC-MS/MS .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} across labs) be resolved?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., ATCC-certified), assay conditions (pH, temperature), and positive controls .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and Western blotting for target modulation .

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